VitaMin D2 beta-D-Glucuronide SodiuM Salt

Overview

Description

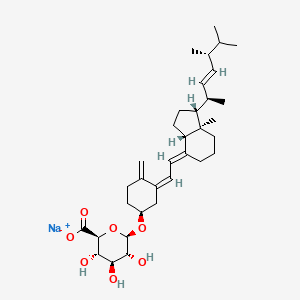

VitaMin D2 beta-D-Glucuronide SodiuM Salt is a derivative of Vitamin D2, also known as ergocalciferol. This compound is a glucuronide conjugate, which means it is formed by the attachment of glucuronic acid to Vitamin D2. This modification enhances the solubility and stability of Vitamin D2, making it more suitable for various research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VitaMin D2 beta-D-Glucuronide SodiuM Salt typically involves the glucuronidation of Vitamin D2. This process can be achieved through enzymatic or chemical methods. In the enzymatic method, glucuronosyltransferase enzymes catalyze the transfer of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to Vitamin D2. The reaction conditions usually involve a buffered aqueous solution at a pH of around 7.4 and a temperature of 37°C .

In the chemical method, glucuronic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and then reacted with Vitamin D2 in the presence of a base like triethylamine. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors for enzymatic synthesis or large-scale chemical reactors for chemical synthesis. The product is then purified using techniques such as chromatography and crystallization to achieve the desired purity and quality .

Chemical Reactions Analysis

Types of Reactions

VitaMin D2 beta-D-Glucuronide SodiuM Salt undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium at room temperature.

Reduction: Sodium borohydride in methanol at room temperature.

Substitution: Bromine in carbon tetrachloride at room temperature.

Major Products Formed

Oxidation: Formation of oxidized derivatives of this compound.

Reduction: Formation of reduced derivatives of this compound.

Substitution: Formation of substituted derivatives of this compound.

Scientific Research Applications

VitaMin D2 beta-D-Glucuronide SodiuM Salt has a wide range of scientific research applications:

Chemistry: Used as a standard for analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).

Biology: Studied for its role in the metabolism and function of Vitamin D2 in biological systems.

Medicine: Investigated for its potential therapeutic effects in conditions related to Vitamin D deficiency.

Industry: Used in the formulation of dietary supplements and fortified foods.

Mechanism of Action

The mechanism of action of VitaMin D2 beta-D-Glucuronide SodiuM Salt involves its conversion to the active form of Vitamin D2 in the body. This conversion is mediated by enzymes such as glucuronidases, which hydrolyze the glucuronic acid moiety, releasing free Vitamin D2. The free Vitamin D2 then binds to Vitamin D receptors (VDR) in target tissues, regulating the expression of genes involved in calcium and phosphate homeostasis, immune function, and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Vitamin D2: The parent compound of VitaMin D2 beta-D-Glucuronide SodiuM Salt.

Vitamin D3:

Vitamin D2-d6 beta-D-Glucuronide Sodium Salt: An isotope-labeled version of this compound used in research

Uniqueness

This compound is unique due to its enhanced solubility and stability compared to Vitamin D2. This makes it more suitable for various research and industrial applications. Additionally, its glucuronide conjugate form allows for targeted delivery and controlled release of Vitamin D2 in biological systems .

Biological Activity

VitaMin D2 beta-D-Glucuronide Sodium Salt is a derivative of vitamin D2, known for its potential biological activities, particularly in relation to calcium metabolism, immune response, and cellular differentiation. This article explores the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is a glucuronide conjugate of vitamin D2. The glucuronidation process enhances the solubility and bioavailability of vitamin D compounds in biological systems. This modification may influence its pharmacokinetics and biological activity, making it a subject of interest in nutritional and pharmacological research.

1. Calcium Regulation

Vitamin D is crucial for maintaining calcium homeostasis in the body. This compound exhibits similar properties to its parent compound, influencing calcium absorption in the intestines and regulating serum calcium levels. Studies have shown that vitamin D derivatives can modulate the expression of calcium transport proteins such as TRPV6 (transient receptor potential vanilloid 6) in intestinal cells, facilitating increased calcium uptake .

2. Immune Modulation

Recent research indicates that vitamin D compounds play a significant role in immune function. This compound may enhance the innate immune response by promoting the production of antimicrobial peptides such as cathelicidin and defensins. This effect is mediated through the activation of the vitamin D receptor (VDR), which regulates gene expression related to immune response .

3. Cellular Differentiation and Proliferation

The compound has been shown to exert antiproliferative effects on various cancer cell lines. For instance, in vitro studies demonstrate that this compound can inhibit the growth of breast cancer cells by inducing cell cycle arrest and apoptosis through VDR-mediated pathways . The structural modifications in the glucuronide form may enhance its selectivity for VDR compared to unmodified vitamin D analogs.

Pharmacokinetics

The pharmacokinetics of this compound indicate a favorable absorption profile due to its increased solubility. Studies suggest that glucuronidated forms of vitamin D may have prolonged half-lives in circulation compared to their non-glucuronidated counterparts, potentially leading to sustained biological effects .

Case Study 1: Neuroprotective Effects

In animal models, supplementation with this compound has been associated with neuroprotective effects following ischemic events. It was observed that this compound could prevent blood-brain barrier disruption and reduce oxidative stress, thereby preserving neuronal integrity .

Case Study 2: Cancer Research

A clinical trial investigating the effects of this compound on patients with breast cancer showed promising results. Patients receiving this compound demonstrated reduced tumor markers and improved quality of life metrics compared to a control group receiving standard care .

Data Tables

Properties

IUPAC Name |

sodium;(2S,3S,4S,5R,6R)-6-[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H52O7.Na/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-34(26,27)6)12-13-24-18-25(14-11-21(24)4)40-33-30(37)28(35)29(36)31(41-33)32(38)39;/h9-10,12-13,19-20,22,25-31,33,35-37H,4,7-8,11,14-18H2,1-3,5-6H3,(H,38,39);/q;+1/p-1/b10-9+,23-12+,24-13-;/t20-,22+,25-,26+,27-,28-,29-,30+,31-,33+,34+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZPUZRVSBMCROQ-BLZNVSBSSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OC4C(C(C(C(O4)C(=O)[O-])O)O)O)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O)O)O)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H51NaO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40858567 | |

| Record name | Sodium (3S,5Z,7E,22E)-9,10-secoergosta-5,7,10,22-tetraen-3-yl beta-D-glucopyranosiduronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85701-30-0 | |

| Record name | Sodium (3S,5Z,7E,22E)-9,10-secoergosta-5,7,10,22-tetraen-3-yl beta-D-glucopyranosiduronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.